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Compound of Interest

Compound Name: (Rac)-Tivantinib

Cat. No.: B567748 Get Quote

(Rac)-Tivantinib (ARQ 197) has been a subject of extensive research, initially positioned as a

highly selective, non-ATP-competitive inhibitor of the MET receptor tyrosine kinase. However,

emerging evidence has revealed a more complex polypharmacology, with significant off-target

activities contributing to its biological effects. This guide provides a detailed comparison of

Tivantinib's activity against its intended target, MET, and other kinases, supported by

experimental data and protocols for researchers in drug development.

Kinase Selectivity Profile of (Rac)-Tivantinib
While early reports suggested high selectivity for MET over a panel of more than 200 other

kinases, subsequent research has identified other potent targets.[1][2] The cytotoxic effects of

Tivantinib, in many cases, appear to be independent of MET inhibition and are attributed to

these off-target interactions.[3][4] The following table summarizes the known inhibitory activities

of Tivantinib against various kinases.
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Target Kinase Alias Kinase Family
(Rac)-
Tivantinib
Activity

Notes

Primary Target

MET c-MET, HGFR Tyrosine Kinase Kᵢ: ~355 nM[1][3]

Non-ATP

competitive

inhibitor.

Tivantinib binds

to the inactive,

unphosphorylate

d form of MET.[1]

[5]

Key Off-Targets

GSK3α

Glycogen

Synthase Kinase

3α

CMGC

IC₅₀: 190 nM

(Millipore), 380

nM (Reaction

Biology)[6]

(-)-Tivantinib is a

more potent

inhibitor of

GSK3α/β than of

MET.[6]

GSK3β

Glycogen

Synthase Kinase

3β

CMGC

IC₅₀: 310 nM

(Millipore), 580

nM (Reaction

Biology)[6]

The differential

activity between

enantiomers

supports GSK3

as a key

functional target.

[6]

Tubulin - Non-Kinase -

Tivantinib

disrupts

microtubule

polymerization,

leading to G2/M

cell cycle arrest.

[3][7]

Other Kinases

with Reported
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Weak Inhibition

FLT4 VEGFR-3 Tyrosine Kinase
Weak

Inhibition[3]

Early screening

indicated some

minor activity.

PAK3
p21-activated

kinase 3
STE

Weak

Inhibition[3]

CAMK2D CaMKIIδ CAMK
Weak

Inhibition[3]

PIM1
Pim-1 proto-

oncogene
CAMK

Weak

Inhibition[3]

Experimental Protocols
Understanding the methodologies used to determine kinase inhibition is crucial for interpreting

selectivity data. Below are protocols for a biochemical kinase assay and a cell-based

proliferation assay.

Biochemical Kinase Inhibition Assay (Radiometric Filter
Binding Assay)
This method measures the transfer of a radiolabeled phosphate from ATP to a substrate

peptide by the kinase, a technique considered the gold standard for kinase profiling.[2]

Objective: To determine the in vitro inhibitory activity of Tivantinib against a specific kinase

(e.g., MET).

Materials:

Recombinant human kinase (e.g., c-MET)

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.1 mM

Na₃VO₄)

Peptide substrate (e.g., Poly (Glu, Tyr) 4:1)
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[γ-³³P]ATP (radiolabeled ATP)

Unlabeled ATP

(Rac)-Tivantinib at various concentrations

10% Phosphoric Acid (Stop Solution)

P30 Filtermat paper

Scintillation counter

Procedure:

Reaction Setup: In a microplate, incubate the recombinant kinase with varying

concentrations of Tivantinib (or DMSO as a vehicle control) in the kinase reaction buffer for

20-30 minutes at room temperature.[8]

Initiation: Start the kinase reaction by adding a mixture of the peptide substrate and ATP

solution containing [γ-³³P]ATP.[8]

Incubation: Allow the reaction to proceed for a defined period (e.g., 10-60 minutes) at a

controlled temperature (e.g., 30°C).[1][9]

Termination: Stop the reaction by adding 10% phosphoric acid.[8]

Substrate Capture: Spot an aliquot of the reaction mixture onto a P30 filtermat. The

phosphorylated peptide substrate will bind to the phosphocellulose paper.

Washing: Wash the filtermat multiple times with phosphoric acid to remove unincorporated

[γ-³³P]ATP.

Quantification: Measure the radioactivity retained on the filtermat using a scintillation counter.

The amount of radioactivity is directly proportional to the kinase activity.

Data Analysis: Calculate the percentage of kinase inhibition for each Tivantinib concentration

relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response

curve.
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Cell Proliferation Assay (MTS Assay)
This assay assesses the effect of a compound on the metabolic activity of living cells, which is

an indicator of cell viability and proliferation.

Objective: To measure the cytotoxic or cytostatic effect of Tivantinib on cancer cell lines.

Materials:

Human cancer cell lines (e.g., HT29, A549)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

96-well cell culture plates

(Rac)-Tivantinib at various concentrations

MTS reagent

Plate reader (spectrophotometer)

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to

adhere overnight.

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of

Tivantinib or DMSO (vehicle control).

Incubation: Incubate the cells for a specified duration (e.g., 72 hours) at 37°C in a humidified

CO₂ incubator.

MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours. Viable cells will

convert the MTS tetrazolium salt into a colored formazan product.

Measurement: Measure the absorbance of the formazan product at 490 nm using a

microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each Tivantinib concentration

relative to the DMSO control. Determine the GI₅₀ (concentration for 50% of maximal

inhibition of cell proliferation) value from the dose-response curve.

Visualizing Pathways and Workflows
c-MET Signaling Pathway
The c-MET receptor, upon binding its ligand Hepatocyte Growth Factor (HGF), dimerizes and

autophosphorylates, creating docking sites for various adaptor proteins. This initiates several

downstream signaling cascades that regulate cell proliferation, survival, migration, and

invasion.[6][8][10][11][12]
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Caption: The c-MET signaling cascade initiated by HGF binding.
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Experimental Workflow for Kinase Selectivity Profiling
Kinase selectivity profiling is a systematic process to evaluate the inhibitory activity of a

compound against a large panel of kinases. This workflow illustrates the key steps in a typical

radiometric assay-based screen.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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